3-chloro-1,5-dimethyl-2-phenyl-1H-pyrazol-2-ium
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Overview
Description
5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-phenylpyrazole: Lacks the chlorine substituent, leading to different reactivity and applications.
5-chloro-3-methyl-1-phenylpyrazole: Similar structure but with different methyl group positioning.
Uniqueness
The presence of both chlorine and methyl groups in 5-chloro-2,3-dimethyl-1-phenyl-1??-pyrazol-1-ylium imparts unique chemical properties, making it more reactive in certain substitution reactions and potentially more effective in its biological applications .
Properties
Molecular Formula |
C11H12ClN2+ |
---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
3-chloro-1,5-dimethyl-2-phenylpyrazol-2-ium |
InChI |
InChI=1S/C11H12ClN2/c1-9-8-11(12)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/q+1 |
InChI Key |
FNBVUUWXWOQUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](N1C)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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